molecular formula C3H2ClNS B1198822 2-Chlorothiazole CAS No. 3034-52-4

2-Chlorothiazole

Cat. No.: B1198822
CAS No.: 3034-52-4
M. Wt: 119.57 g/mol
InChI Key: KLEYVGWAORGTIT-UHFFFAOYSA-N
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Description

2-Chlorothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Scientific Research Applications

2-Chlorothiazole has a wide range of applications in scientific research:

Safety and Hazards

2-Chlorothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

While the specific future directions for 2-Chlorothiazole are not mentioned in the search results, thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there is ongoing research into the potential applications of this compound and other thiazole-bearing compounds .

Biochemical Analysis

Biochemical Properties

2-Chlorothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been observed to inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression profiles, leading to changes in cellular functions and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, which are crucial for cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis. Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular functions. For example, in in vitro studies, this compound has been observed to degrade over time, leading to a decrease in its biological activity . In in vivo studies, prolonged exposure to this compound can result in cumulative effects on cellular functions, including changes in metabolic activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, which enhance their excretion from the body . The interaction with these metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . For instance, it has been observed to bind to plasma proteins, which can influence its bioavailability and distribution in different tissues . Additionally, its localization and accumulation in specific cellular compartments can affect its biological activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be targeted to specific compartments or organelles through various targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial functions and energy metabolism . This subcellular localization can determine the specific biochemical pathways and cellular processes that this compound affects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with a chlorinating agent. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, this compound is often produced using more scalable and cost-effective methods. One such method involves the reaction of allyl isothiocyanate derivatives with a chlorinating agent under mild conditions. This process is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

2-Chlorothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEYVGWAORGTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184428
Record name 2-Chlorothiazole
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Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-52-4
Record name 2-Chlorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-52-4
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Record name 2-Chlorothiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43543
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Record name 2-Chlorothiazole
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Record name 2-chlorothiazole
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Record name 2-CHLOROTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Chlorothiazole has the molecular formula C3H2ClNS and a molecular weight of 121.58 g/mol.

A: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize this compound and its derivatives. [, , ]

A: The chlorine atom in this compound exhibits significant reactivity towards nucleophiles, particularly in the presence of strong bases. [, , ] This reactivity enables the preparation of a wide range of substituted thiazole derivatives.

A: this compound readily undergoes nucleophilic aromatic substitution with benzenethiolate ions in methanol. [] It can also react with carbanion nucleophiles, [] enabling the synthesis of diverse thiazole derivatives.

A: One example is its use in the synthesis of tetrahydronaphthalen-6-ylthiazole derivatives, some of which have shown anticancer activity in vitro. [] Additionally, this compound serves as a starting material for the preparation of 2-(N,N-dialkylamino)thiazol-5-yl aldehydes and ketones. [, ]

A: Studies on substituted 2-chlorothiazoles have revealed the impact of substituents on biological activity. For instance, incorporating a tetrahydronaphthalen-6-yl moiety led to promising anticancer activity. [] Further research exploring different substituents is crucial to optimize desired biological effects.

ANone: Derivatives of this compound find use in various fields:

  • Insecticides: Researchers are exploring novel alkyl sulfoximine derivatives synthesized from 2-chloro-5-halomethyl-1,3-thiazole for their insecticidal potential. []
  • Perovskite Solar Cells: this compound-4-carboxylic acid has shown promise in enhancing the efficiency and stability of perovskite solar cells by passivating defects in the perovskite film. []

ANone: While the provided abstracts didn't focus on catalytic properties, the reactivity of this compound makes it a potential candidate for exploring catalytic applications. Further research is needed in this area.

A: Although not explicitly mentioned in the abstracts, computational methods like density functional theory (DFT) can be used to study the electronic properties, reactivity, and reaction mechanisms of this compound and its derivatives. [] QSAR models can also be developed to predict the biological activity of new thiazole derivatives.

ANone: Common techniques include:

  • Spectroscopy: NMR, IR, and Mass Spectrometry. [, , ]

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